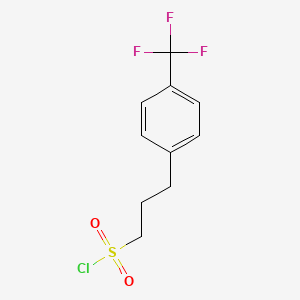
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, also known as TFMAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFMAC is a cyclohexane derivative that contains a trifluoromethyl group and an amino group, making it a versatile molecule with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. In particular, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has also been found to bind to the GABA-A receptor, a neurotransmitter receptor that is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In materials science, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used to synthesize materials with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been employed as a reagent for the preparation of various compounds, including amino acids and peptides.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and ease of synthesis. However, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate also has some limitations, including its relatively high cost and limited availability from commercial sources.
Zukünftige Richtungen
There are several future directions for research involving Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate, including:
1. Further investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
2. Development of new materials based on Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate for use in various applications, such as electronics and energy storage.
3. Exploration of new synthetic routes for the preparation of Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate and related compounds.
4. Investigation of the mechanism of action of Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate and its interactions with enzymes and receptors in the body.
5. Development of new methods for the functionalization of Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate and its derivatives for use in organic synthesis.
In conclusion, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is a versatile molecule that has gained attention in scientific research due to its potential applications in various fields. Its unique properties, such as its trifluoromethyl and amino groups, make it a valuable building block for the synthesis of novel materials and compounds. Further research is needed to fully understand the mechanism of action of Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate and its potential applications in medicine, materials science, and organic synthesis.
Synthesemethoden
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can be synthesized through a multistep process that involves the reaction of cyclohexanone with trifluoromethylamine, followed by the addition of methyl chloroformate and ammonia. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In materials science, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and mechanical strength. In organic synthesis, Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has been employed as a reagent for the preparation of various compounds, including amino acids and peptides.
Eigenschaften
IUPAC Name |
methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-7(14)6-2-4-8(13,5-3-6)9(10,11)12/h6H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZMTYTWXRQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

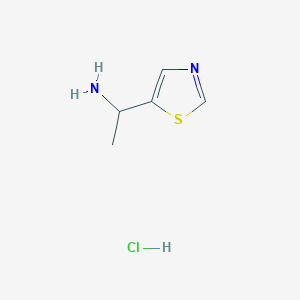
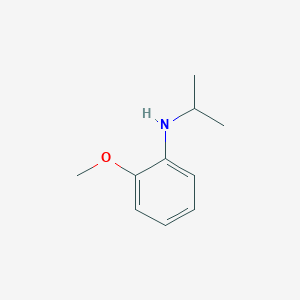

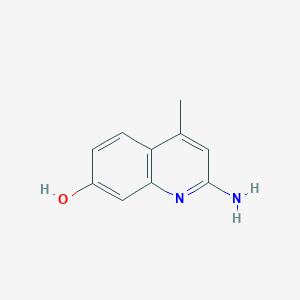

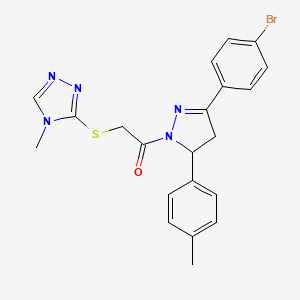
![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/no-structure.png)
![N-[2-Fluoro-1-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2715328.png)
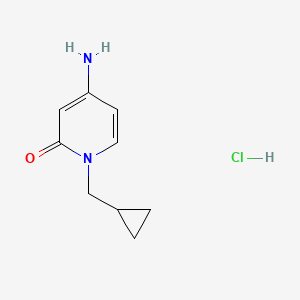
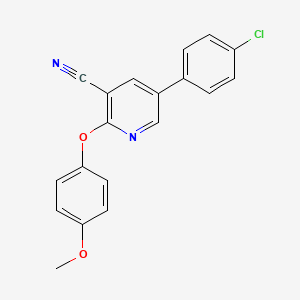
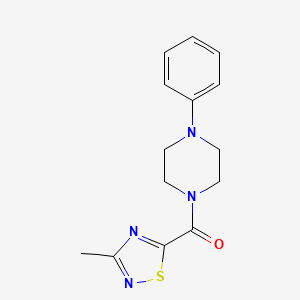

![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)
